Dermaseptin-H2
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
ALWKSLLKNVGVAAGKAALNAVTDMVNQ |
Origin of Product |
United States |
Molecular Biology and Biochemical Characterization of Dermaseptin H2
Gene Cloning and Biosynthetic Precursor Analysis
The journey to understanding Dermaseptin-H2 begins at the genetic level, with the cloning of its corresponding gene and the analysis of its biosynthetic precursor. This process reveals how the mature, active peptide is synthesized within the frog's skin glands.
cDNA Cloning Strategies
The identification of the gene encoding this compound has been achieved through molecular cloning techniques. nih.gov A common and effective strategy involves the construction of a cDNA (complementary DNA) library from the mRNA extracted from the frog's skin secretions. nih.govnih.gov This approach, often referred to as "shotgun" cloning, allows for the rapid identification of cDNAs encoding various peptide precursors. nih.gov
The process typically begins with the harvesting of skin secretions, from which polyadenylated mRNA is isolated. nih.gov This mRNA is then used as a template to synthesize a library of cDNA molecules. nih.gov To specifically target and amplify the cDNAs encoding dermaseptin (B158304) precursors, a technique called Rapid Amplification of cDNA Ends (RACE) is frequently employed. nih.govresearchgate.net This PCR-based method utilizes degenerate primers designed to recognize highly conserved regions within the 5'-untranslated region of dermaseptin cDNAs, enabling the amplification of the full-length prepro-peptide nucleic acid sequences. nih.govpeerj.com Once cloned, the nucleotide sequence of the cDNA is determined, providing the blueprint for the this compound precursor protein. researchgate.net
Prepropeptide Sequence Architecture of this compound (Signal Peptide, Acidic Spacer, Mature Peptide Progenitor Region)
The translated open-reading frame of the this compound cDNA reveals a precursor protein with a distinct, multi-domain architecture, a characteristic feature of many secreted peptides. nih.govbicnirrh.res.in This prepropeptide consists of three key regions:
Signal Peptide: Located at the N-terminus, this highly conserved, hydrophobic sequence of approximately 22 amino acids directs the precursor protein into the secretory pathway. nih.govresearchgate.netmdpi.com
Acidic Spacer: Following the signal peptide is an acidic spacer region. nih.govresearchgate.net This domain is rich in acidic amino acid residues, such as glutamic acid. mdpi.comnih.gov
Mature Peptide Progenitor Region: At the C-terminus of the precursor lies the sequence of the mature this compound peptide. researchgate.netresearchgate.net This region is typically flanked by a propeptide convertase processing site, often a pair of basic amino acid residues like Lys-Arg, which signals for enzymatic cleavage to release the active peptide. preprints.orgfrontiersin.org Following the mature peptide sequence, a glycine (B1666218) residue often serves as the amide donor for the C-terminal amidation of the peptide, a common post-translational modification in AMPs. mdpi.comnih.gov
The alignment of prepropeptide sequences of this compound with other dermaseptins, such as Dermaseptin-1, Dermaseptin-H1, and Dermaseptin-PH, demonstrates a high degree of conservation in the signal peptide and acidic spacer regions. nih.govresearchgate.net
Primary Structure Determination and Sequence Analysis
The primary structure, or the specific sequence of amino acids, is fundamental to the function of this compound. savemyexams.com Its elucidation and comparison with other members of the dermaseptin family highlight key structural motifs that are essential for its antimicrobial properties.
Amino Acid Sequence Elucidation of this compound
The precise amino acid sequence of this compound is determined through a combination of techniques. Following the purification of the peptide from skin secretions using methods like reverse-phase high-performance liquid chromatography (RP-HPLC), its molecular mass is determined by mass spectrometry. researchgate.netmdpi.com The definitive sequence is then established through tandem mass spectrometry (MS/MS) fragmentation analysis. researchgate.netfrontiersin.org
The amino acid sequence for a dermaseptin from Phyllomedusa hypochondrialis, designated as this compound, has been documented. nih.govpeerj.com
Comparative Sequence Alignments with Other Dermaseptins (e.g., Dermaseptin-H1, Dermaseptin-PH, Dermaseptin-1)
When the amino acid sequence of this compound is aligned with other members of the dermaseptin family, significant similarities and conserved regions become apparent. nih.gov These alignments are crucial for understanding the evolutionary relationships within this peptide family and for identifying functionally important residues. youtube.com
| Peptide | Sequence | Source Organism | Accession Number |
|---|---|---|---|
| This compound | ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ | Pithecopus hypochondrialis | P84597 nih.govpeerj.com |
| Dermaseptin-H1 | ALWKNMLKGIGKLAGKAALGAVKTLV-NH2 | Pithecopus hypochondrialis | P84596 researchgate.net |
| Dermaseptin-PH | GLWSKIKEVGKEAAKAAAGKAALNAVT-NH2 | Pithecopus hypochondrialis | P84599 researchgate.net |
| Dermaseptin-1 | ALWKTMLKKVGTMALHAGKAALGAAADTISQGTQ | Phyllomedusa tarsius | P84921 uniprot.org |
This table presents a comparative alignment of this compound with other selected dermaseptins. The sequences are presented in the one-letter amino acid code.
Conserved Sequence Motifs and Residues within this compound and Family Members (e.g., Tryptophan at position 3, internal motifs)
The comparative analysis of dermaseptin sequences reveals highly conserved motifs that are hallmarks of this peptide family. nih.govnih.gov These conserved features are believed to be critical for the peptides' structure and function.
One of the most striking conserved features is the presence of a tryptophan (Trp) residue at position 3 of the N-terminus. mdpi.comcambridge.org This residue is found in almost all members of the dermaseptin family and is thought to play a crucial role in the peptide's interaction with and insertion into microbial cell membranes. nih.govcambridge.org
Post-Translational Modifications and Amidation Mechanisms
Like many antimicrobial peptides (AMPs), this compound is synthesized as a larger, inactive precursor protein, or prepropeptide, which undergoes a series of enzymatic modifications to yield the final, active peptide. bicnirrh.res.inbicnirrh.res.in These post-translational modifications (PTMs) are critical for the peptide's structure, stability, and biological function. The primary PTMs involved in the maturation of this compound are proteolytic cleavage and C-terminal amidation.
The precursor protein of this compound has a distinct multi-domain architecture, a common feature among dermaseptins. bicnirrh.res.inresearchgate.net This structure ensures the peptide is correctly processed and transported. The precursor is comprised of several distinct regions, each with a specific role in the maturation process. researchgate.netmdpi.comresearchgate.net An alignment of the prepropeptide sequence of this compound reveals a conserved structure shared with other dermaseptins. researchgate.netnih.gov
Table 1: Domain Architecture of the this compound Precursor Protein
| Domain | Name | Function |
|---|---|---|
| 1 | Signal Peptide | Directs the precursor protein into the secretory pathway. researchgate.netnih.govnih.gov |
| 2 | Acidic Spacer Region | An acidic peptide sequence that may play a role in preventing premature activity of the mature peptide. researchgate.netmdpi.comnih.gov |
| 3 | Endoproteolytic Cleavage Site | A specific amino acid sequence (typically dibasic, like Lys-Arg or Arg-Arg) recognized by propeptide convertase enzymes. mdpi.comnih.govnih.gov |
| 4 | Mature Peptide Region | The sequence that becomes the final, active this compound peptide. researchgate.netmdpi.com |
The maturation of this compound begins with the proteolytic cleavage of the precursor. Enzymes known as propeptide convertases recognize and cut at specific dibasic amino acid sites (e.g., -RR- or -KR-) that flank the mature peptide sequence. nih.govnih.gov This cleavage releases the mature peptide, which still has a C-terminal extension containing a glycine residue. nih.gov
This glycine residue is the substrate for the final and most critical modification: C-terminal amidation. mdpi.comnih.gov This process is not unique to this compound but is a widespread mechanism for activating many bioactive peptides. taylorandfrancis.com It is a two-step enzymatic reaction catalyzed by a multifunctional enzyme called peptidylglycine α-amidating monooxygenase (PAM). taylorandfrancis.comanu.edu.au
The amidation mechanism proceeds as follows:
Hydroxylation: The first catalytic domain of the PAM enzyme, peptidylglycine α-hydroxylating monooxygenase (PHM), hydroxylates the α-carbon of the C-terminal glycine residue. This is an oxidative reaction that requires molecular oxygen, copper, and ascorbate (B8700270) as cofactors. taylorandfrancis.com
Lyase Activity: The second catalytic domain, peptidyl-α-hydroxyglycine α-amidating lyase (PAL), then cleaves the N-Cα bond of the now-hydroxylated glycine, releasing the C-terminally amidated peptide and glyoxylate (B1226380) as a byproduct. taylorandfrancis.com
Table 2: Key Components of the C-Terminal Amidation Process
| Component | Type | Role in Amidation |
|---|---|---|
| Peptidylglycine α-hydroxylating monooxygenase (PHM) | Enzyme | Catalyzes the initial hydroxylation of the C-terminal glycine. taylorandfrancis.com |
| Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) | Enzyme | Cleaves the hydroxylated intermediate to produce the amidated peptide and glyoxylate. taylorandfrancis.com |
| Glycine | Amino Acid | Serves as the donor for the amide group. researchgate.netmdpi.comnih.gov |
| Copper (Cu²⁺) | Cofactor | Essential for the catalytic activity of the PHM domain. taylorandfrancis.com |
| Ascorbate (Vitamin C) | Cofactor | Acts as an electron donor in the PHM-catalyzed hydroxylation reaction. taylorandfrancis.com |
The C-terminal amidation is not merely a structural alteration; it has profound implications for the biochemical properties and activity of this compound. This modification removes the negative charge of the terminal carboxyl group, thereby increasing the peptide's net positive charge. nih.govoup.com This enhanced cationicity facilitates stronger electrostatic interactions with the negatively charged components of bacterial cell membranes. nih.gov Furthermore, studies on other dermaseptins have shown that amidation can induce and stabilize α-helical structures within the peptide, particularly at the C-terminus. figshare.comnih.gov This conformational rigidity is believed to be important for the peptide's ability to disrupt microbial membranes, contributing to its enhanced antimicrobial potency and stability against degradation by certain proteases. figshare.comresearchgate.net
Mechanisms of Action of Dermaseptins in Antimicrobial Contexts
Bacterial Membrane Permeabilization and Disruption
The antimicrobial efficacy of Dermaseptin-H2 against both Gram-negative and Gram-positive bacteria is largely attributed to its ability to interact with and disrupt the bacterial cell envelope. This interaction is facilitated by the peptide's cationic nature, which promotes binding to the negatively charged components of bacterial membranes. peerj.comoup.com Upon binding, this compound undergoes a conformational change, typically adopting an α-helical structure, which is crucial for its membrane-disrupting activity. nih.govacs.org
Effects on Gram-Negative Bacterial Envelopes (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii)
The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides (LPS), presents a primary target for this compound. The peptide's positive charge allows it to initially bind to the negatively charged LPS, displacing divalent cations that stabilize the outer membrane structure. This initial interaction disrupts the outer membrane, allowing the peptide to access the inner phospholipid membrane.
Once at the inner membrane, this compound inserts itself into the lipid bilayer, leading to pore formation and increased membrane permeability. mdpi.com This disruption of the membrane integrity results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. Studies on Escherichia coli have demonstrated that dermaseptins can effectively permeabilize its cell membrane. mdpi.com Similarly, dermaseptins have shown potent activity against Pseudomonas aeruginosa and drug-resistant strains of Acinetobacter baumannii. peerj.commdpi.com The "carpet model" is often cited to explain this mechanism, where the peptides accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner. mdpi.com
| Target Organism | Mechanism of Action | Key Findings |
| Escherichia coli | Membrane permeabilization and disruption | Dermaseptins effectively increase the permeability of the E. coli cell membrane, leading to leakage of intracellular contents. mdpi.com |
| Pseudomonas aeruginosa | Membrane disruption | Dermaseptins exhibit potent antimicrobial activity against this opportunistic pathogen, including drug-resistant strains. peerj.com |
| Acinetobacter baumannii | Membrane disruption | Dermaseptin (B158304) derivatives have shown efficacy against multidrug-resistant A. baumannii. mdpi.com |
Effects on Gram-Positive Bacterial Cell Walls and Membranes (e.g., Staphylococcus aureus, MRSA)
In Gram-positive bacteria, the initial target for this compound is the peptidoglycan cell wall. While the thick peptidoglycan layer can pose a barrier, the peptide's cationic nature facilitates its passage to the underlying cell membrane. The interaction with the cell membrane of Gram-positive bacteria is similar to that of Gram-negative bacteria, involving insertion into the lipid bilayer and subsequent disruption.
This compound and its analogs have demonstrated significant activity against Staphylococcus aureus and its methicillin-resistant strains (MRSA). researchgate.netpeerj.com The permeabilization of the cell membrane leads to the dissipation of the membrane potential and leakage of cellular contents, resulting in bacterial death. researchgate.net The ability of dermaseptins to effectively kill MRSA makes them promising candidates for developing new antibiotics to combat resistant infections. researchgate.netpeerj.com
| Target Organism | Mechanism of Action | Key Findings |
| Staphylococcus aureus | Cell membrane permeabilization | Dermaseptins effectively disrupt the cell membrane, leading to cell death. mdpi.comresearchgate.net |
| MRSA | Cell membrane permeabilization | Dermaseptins show potent activity against methicillin-resistant strains, highlighting their potential against antibiotic-resistant bacteria. researchgate.netpeerj.com |
Antifungal Action Mechanisms (e.g., Candida albicans, Filamentous Fungi)
Dermaseptins, including this compound, exhibit potent antifungal activity. nih.govresearchgate.net The primary mechanism of action against fungi, similar to bacteria, involves the disruption of the cell membrane. The fungal cell membrane, containing ergosterol, is a key target.
Against the yeast Candida albicans, dermaseptins have been shown to cause membrane permeabilization, leading to the leakage of intracellular components and cell death. nih.govmdpi.com Some dermaseptins can also induce apoptosis in fungi. nih.govmdpi.com The activity of dermaseptins extends to filamentous fungi as well, where they disrupt the integrity of the fungal hyphae. nih.gov
| Target Organism | Mechanism of Action | Key Findings |
| Candida albicans | Membrane permeabilization | Dermaseptins effectively disrupt the cell membrane of this pathogenic yeast. nih.govmdpi.com |
| Filamentous Fungi | Membrane disruption | Dermaseptins show cytotoxic activity against various filamentous fungi. nih.gov |
Antiprotozoal Action Mechanisms (e.g., Leishmania major, Trypanosoma cruzi)
Dermaseptins have demonstrated significant activity against various protozoan parasites. nih.gov Their mechanism of action against these eukaryotic pathogens also primarily involves membrane disruption.
Studies have shown that dermaseptins are effective against Leishmania species, including Leishmania major. mdpi.complos.org The peptides can kill the promastigote and amastigote stages of the parasite by disrupting the cell membrane. mdpi.com In the case of Trypanosoma cruzi, the causative agent of Chagas disease, dermaseptins also exert their effect by permeabilizing the parasite's cell membrane. acs.org
| Target Organism | Mechanism of Action | Key Findings |
| Leishmania major | Membrane disruption, potential nitric oxide induction | Dermaseptins are effective against both promastigote and intracellular amastigote forms of the parasite. mdpi.complos.org |
| Trypanosoma cruzi | Membrane permeabilization | Dermaseptins disrupt the cell membrane of the parasite. acs.org |
Antiviral Action Mechanisms (e.g., interaction with SARS-CoV-2 Spike Protein, Herpes Simplex Virus)
The antiviral activity of dermaseptins is an area of growing research. nih.gov Unlike their antibacterial and antifungal actions, the antiviral mechanisms can be more varied, involving direct interaction with viral particles or interference with the viral replication cycle.
Dermaseptins have been shown to have activity against enveloped viruses like Herpes Simplex Virus (HSV). nih.govmdpi.com The primary mechanism is believed to be the disruption of the viral envelope, which is a lipid bilayer derived from the host cell. mdpi.com This virucidal action prevents the virus from infecting host cells.
More recently, the potential interaction of antimicrobial peptides with the SARS-CoV-2 virus has been explored. While specific studies on this compound's interaction with the SARS-CoV-2 spike protein are emerging, the general hypothesis is that these peptides could interfere with the binding of the virus to host cell receptors or disrupt the viral envelope. The antiviral mechanism of Dermaseptin 01 has been demonstrated against Dengue virus type 2, where it inhibits viral replication. unirioja.es
| Target Virus | Mechanism of Action | Key Findings |
| Herpes Simplex Virus (HSV) | Viral envelope disruption | Dermaseptins can directly interact with and disrupt the lipid envelope of the virus. nih.govmdpi.com |
| Dengue Virus Type 2 | Inhibition of viral replication | Dermaseptin 01 has been shown to inhibit the replication of DENV-2 in both insect and mammalian cells. unirioja.es |
Potential Intracellular Targets and Secondary Mechanisms (e.g., nucleic acid biosynthesis inhibition)
While the primary mechanism of action for this compound is membrane disruption, there is evidence to suggest that once inside the cell, it may have intracellular targets. imrpress.combiosynth.com After permeabilizing the cell membrane, the peptide can enter the cytoplasm and interact with various intracellular components.
Some studies suggest that dermaseptins can interfere with nucleic acid biosynthesis. researchgate.net This could occur through direct binding to DNA or RNA, or by inhibiting the enzymes involved in their synthesis. Additionally, dermaseptins have been shown to interact with mitochondrial membranes, which can lead to the release of cytochrome c and trigger apoptosis. biosynth.com The ability to enter host cells and target intracellular pathogens, such as certain bacteria and protozoa, is another important aspect of their mechanism. mdpi.com
| Mechanism | Description |
| Nucleic Acid Biosynthesis Inhibition | Potential to interfere with DNA and RNA synthesis after entering the cell. researchgate.net |
| Mitochondrial Membrane Interaction | Can disrupt mitochondrial function, leading to apoptosis. biosynth.com |
| Targeting Intracellular Pathogens | Ability to enter host cells and kill intracellular microorganisms. mdpi.com |
Antimicrobial Spectrum and Efficacy Studies of Dermaseptins
Broad-Spectrum Activity against Diverse Pathogens
The dermaseptin (B158304) family of peptides is renowned for its potent, broad-spectrum antimicrobial activity. peerj.com Research has consistently demonstrated their efficacy against a diverse range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. nih.govimrpress.compeerj.com This wide-ranging activity makes them promising candidates for the development of new anti-infective agents, especially in the context of rising antibiotic resistance. oup.comresearchgate.net
Dermaseptins exert their lethal effects primarily by disrupting the integrity of microbial cell membranes. mdpi.commdpi.com As cationic peptides, they are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. oup.commdpi.com Upon binding, they undergo a conformational change, inserting themselves into the lipid bilayer and forming pores or channels. nih.gov This action leads to membrane permeabilization, leakage of essential intracellular contents, and ultimately, cell death. oup.com
Studies on various dermaseptins illustrate the family's potent activity. For instance, Dermaseptin-PH, also from Pithecopus hypochondrialis, has shown effective antimicrobial action against Escherichia coli, Staphylococcus aureus, and the pathogenic yeast Candida albicans. mdpi.comnih.gov Similarly, derivatives of Dermaseptin S4 and B2 have demonstrated significant antibacterial activity against the multidrug-resistant pathogen Acinetobacter baumannii, with Minimum Inhibitory Concentrations (MICs) as low as 3.125 µg/mL. mdpi.com The activity of these peptides underscores the therapeutic potential inherent in the dermaseptin family, including Dermaseptin-H2.
Table 1: Antimicrobial Activity of Various Dermaseptin Peptides This table presents Minimum Inhibitory Concentration (MIC) data for different dermaseptin peptides against a range of microbial species, as reported in scientific studies. Note that data for this compound is not specifically detailed in the cited literature, so representative data from other family members are shown.
| Peptide | Organism | Type | MIC (µM) | MIC (µg/mL) | Reference |
| Dermaseptin-PH | Escherichia coli | Gram-negative | 16 | N/A | nih.gov |
| Dermaseptin-PH | Staphylococcus aureus | Gram-positive | 32 | N/A | nih.gov |
| Dermaseptin-PH | Candida albicans | Yeast | 16 | N/A | nih.gov |
| K4K20S4 (Dermaseptin S4 derivative) | Acinetobacter baumannii | Gram-negative | N/A | 3.125 | mdpi.com |
| Dermaseptin S4 (native) | Acinetobacter baumannii | Gram-negative | N/A | 12.5 | mdpi.com |
| Dermaseptin B2 (native) | Acinetobacter baumannii | Gram-negative | N/A | 12.5 | mdpi.com |
| Dermaseptin DS 01 | Staphylococcus aureus | Gram-positive | 5.7 | N/A | embrapa.br |
| Dermaseptin DS 01 | Streptococcus dysgalactiae | Gram-positive | 5.7 | N/A | embrapa.br |
Anti-Biofilm Activity and Mechanisms
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). frontiersin.org This mode of growth confers significant protection against conventional antibiotics and host immune responses, leading to persistent and chronic infections. researchgate.net Antimicrobial peptides, including members of the dermaseptin family, have emerged as a promising strategy to combat biofilm-related infections. researchgate.netfrontiersin.org
Several dermaseptins have demonstrated the ability not only to kill planktonic (free-floating) bacteria but also to inhibit the formation of biofilms and eradicate established ones. researchgate.net For example, two dermaseptins from Phyllomedusa sauvagei, DMS-PS1 and DMS-PS2, were effective against biofilms of both Gram-positive and Gram-negative bacteria. researchgate.net Another peptide, Dermaseptin-PH, showed moderate activity in inhibiting the formation of E. coli and S. aureus biofilms and was more effective at eradicating mature biofilms of S. aureus. nih.gov
The mechanisms behind the anti-biofilm activity of dermaseptins are multifaceted. They can interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. frontiersin.org Furthermore, their ability to disrupt cell membranes is also effective against the sessile cells within a biofilm. Some studies suggest that the high positive charge of certain dermaseptin analogues helps them to penetrate the anionic EPS matrix, allowing them to reach and kill the embedded bacteria. mdpi.com By targeting both the planktonic cells and the protected biofilm communities, dermaseptins represent a comprehensive approach to treating difficult infections.
Table 2: Anti-Biofilm Activity of Dermaseptin Peptides This table summarizes the reported efficacy of select dermaseptin peptides in inhibiting the formation of bacterial biofilms and eradicating pre-formed (mature) biofilms.
| Peptide | Organism | Activity Type | Efficacy | Reference |
| Dermaseptin-PH | Escherichia coli | Biofilm Inhibition | Moderate | nih.gov |
| Dermaseptin-PH | Staphylococcus aureus | Biofilm Inhibition | Moderate | nih.gov |
| Dermaseptin-PH | Staphylococcus aureus | Biofilm Eradication | Effective (MBEC90) | nih.gov |
| DRP-AC4a | Staphylococcus aureus | Biofilm Inhibition | Potent | mdpi.com |
| DRP-AC4a | Staphylococcus aureus | Biofilm Eradication | Effective at high concentrations | mdpi.com |
| DRP-AC4 | Staphylococcus aureus | Biofilm Eradication | No significant effect | mdpi.com |
Anticancer Activity of Dermaseptins and Potential for Dermaseptin H2
Mechanisms of Anticancer Action
The oncolytic activity of dermaseptins is multifaceted, involving direct physical interaction with the cancer cell membrane, as well as the induction of programmed cell death pathways. frontiersin.org The selectivity towards cancer cells is largely attributed to the biophysical differences between cancerous and healthy mammalian cell membranes. mdpi.commdpi.com
A primary mechanism by which dermaseptins exert their anticancer effect is through the direct disruption of the cancer cell's plasma membrane. nih.govnih.gov Dermaseptins are typically cationic, meaning they carry a net positive charge. This allows for strong electrostatic interactions with the surfaces of cancer cells, which are more negatively charged than normal cells due to a higher abundance of anionic molecules like phosphatidylserine (B164497) and mucin proteins. mdpi.commdpi.com
Following this initial electrostatic attraction, the peptides are thought to accumulate on the membrane surface in a "carpet-like" manner. mdpi.com Once a critical threshold concentration is reached, the peptides insert themselves into the lipid bilayer, leading to the formation of pores or channels. mdpi.comresearchgate.net This process compromises the membrane's integrity, causing a loss of essential ions and metabolites, and ultimately leads to cell death through necrosis. frontiersin.org The ability of dermaseptins to permeabilize membranes is often concentration-dependent; for instance, Dermaseptin-PS1 was shown to disrupt the cell membranes of U-251 MG glioblastoma cells at concentrations of 10⁻⁵ M and higher. nih.govnih.gov Similarly, studies using confocal laser microscopy have visually confirmed that Dermaseptin-PP can destroy the membranes of H157 lung cancer cells. frontiersin.org
In addition to direct membrane lysis, dermaseptins can trigger apoptosis, a form of programmed cell death. frontiersin.org This mechanism is often observed at lower peptide concentrations that are insufficient to cause immediate membrane rupture. nih.govnih.gov By initiating apoptosis, these peptides can eliminate cancer cells in a more controlled manner that avoids the inflammatory response associated with necrosis.
Several dermaseptins have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.govfrontiersin.org For example, at a concentration of 10⁻⁶ M, Dermaseptin-PS1 was found to induce apoptosis in U-251 MG cells via a mitochondrial-related signal pathway, without affecting membrane integrity. nih.govnih.gov This process typically involves the peptide disrupting the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activates a cascade of caspases—the key executioner enzymes of apoptosis. Some dermaseptins, such as Dermaseptin-PP, have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways in H157 cells. frontiersin.org Research on Dermaseptin (B158304) B2 demonstrated that its application to MCF-7 breast cancer cells resulted in 40.50% of the cells entering early apoptosis, a process linked to the BAX/BBC3/AKT signaling pathway. nih.gov
The initial interaction between dermaseptins and cancer cells is significantly mediated by cell surface glycosaminoglycans (GAGs). mdpi.compeerj.com GAGs are long, negatively charged polysaccharide chains that are often overexpressed on the surface of tumor cells. mdpi.com The positive charge of dermaseptins facilitates a strong attraction to these sulfated GAGs, such as chondroitin (B13769445) sulfate (B86663). plos.orgnih.gov
This interaction is not merely for tethering; it appears to be crucial for the peptide's subsequent actions. Studies on Dermaseptin B2 revealed that its binding to GAGs on the surface of PC-3 prostate cancer cells is a key step for cell internalization. peerj.com Furthermore, the interaction with GAGs can help induce the peptide's biologically active secondary structure. For Dermaseptin B2, low concentrations of chondroitin sulfate C were found to promote its transition into an α-helical conformation, which is essential for its function. nih.gov This GAG-mediated interaction enhances the local concentration of the peptide at the cell surface, facilitating either membrane disruption or cellular uptake to interact with internal targets. mdpi.compeerj.com
In Vitro Anti-Proliferative Effects on Cancer Cell Lines (e.g., MCF-7, H157, U251MG, MDA-MB-435S, PC-3)
Numerous studies have demonstrated the potent anti-proliferative effects of various dermaseptins across a range of human cancer cell lines in vitro. While direct data for Dermaseptin-H2 is limited, extensive research on Dermaseptin-PH, a closely related peptide also isolated from Pithecopus hypochondrialis, provides significant insight into its potential activity. nih.gov
Dermaseptin-PH exhibited broad-spectrum anticancer activity against multiple cell lines, with the most potent effect observed against the MCF-7 breast cancer cell line. nih.gov Other dermaseptins, such as Dermaseptin-PP and Dermaseptin-PD-2, have also shown significant, though varied, efficacy against these cell lines, highlighting the family's broad potential. frontiersin.orgmdpi.com For instance, Dermaseptin-PP was particularly effective against the H157 lung cancer cell line, while Dermaseptin-PD-2 was most potent against the PC-3 prostate cancer line. frontiersin.orgmdpi.com
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The tables below summarize the IC₅₀ values for several dermaseptin peptides against the specified cancer cell lines.
Table 1: Anti-proliferative Activity of Dermaseptin-PH Data sourced from Huang et al., 2017. nih.gov
| Cell Line | Cancer Type | IC₅₀ (μM) |
| MCF-7 | Breast Adenocarcinoma | 0.69 |
| H157 | Non-Small Cell Lung Carcinoma | 2.01 |
| U251MG | Glioblastoma | 2.36 |
| MDA-MB-435S | Melanoma | 9.94 |
| PC-3 | Prostate Adenocarcinoma | 11.8 |
Table 2: Comparative Anti-proliferative Activity of Other Dermaseptins Data compiled from multiple sources. frontiersin.orgmdpi.com
| Peptide | MCF-7 (IC₅₀ μM) | H157 (IC₅₀ μM) | U251MG (IC₅₀ μM) | PC-3 (IC₅₀ μM) |
| Dermaseptin-PP | 2.92 | 1.55 | 2.47 | 4.15 |
| Dermaseptin-PD-2 | Not Reported | 6.43 | 13.43 | 3.17 |
Investigations into Resistance Development to Dermaseptins
Bacterial Adaptive Responses to Antimicrobial Peptides
Bacteria have co-evolved with host-produced antimicrobial peptides for millennia, leading to the development of various intrinsic and adaptive resistance mechanisms. diva-portal.org These responses are often sophisticated and can be triggered by exposure to AMPs, allowing bacteria to survive and adapt. mdpi.com
One primary adaptive strategy involves the modification of the bacterial cell surface. Since the initial interaction between a cationic AMP like a dermaseptin (B158304) and a bacterium is typically electrostatic attraction to the negatively charged cell envelope, bacteria can alter their surface charge to reduce this attraction. diva-portal.org This is achieved by modifying components such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. diva-portal.org For instance, inducible resistance can be governed by two-component regulatory systems (TCSs) that, once activated, can lead to the enzymatic modification of the cell envelope, reducing its net negative charge. mdpi.comimrpress.com
Another key adaptive response is the production of proteases that can degrade AMPs. mdpi.com Many pathogenic bacteria can secrete or express proteases on their surface that specifically recognize and cleave linear α-helical peptides, neutralizing their antimicrobial effect. mdpi.comimrpress.com Bacteria can also trap AMPs; for example, by releasing surface-associated proteins or producing glycosaminoglycans that bind to and neutralize the peptides before they can reach their target membrane. imrpress.com
Furthermore, bacteria can employ efflux pumps to actively transport AMPs out of the cell, preventing them from reaching lethal intracellular concentrations. While more commonly associated with resistance to conventional antibiotics, efflux systems can also contribute to reduced susceptibility to certain AMPs. In some cases, prior exposure to sublethal concentrations of AMPs can prime bacteria, leading to tolerance and persistence through mechanisms linked to biofilm formation, such as the production of curli or colanic acid in Escherichia coli. nih.gov These non-inherited resistance mechanisms represent an adaptive physiological alteration that allows bacteria to survive in the presence of the peptide. nih.gov
Evaluation of Resistance Induction in Serial Passages
A standard laboratory method to assess the potential for resistance development is the serial passage experiment. In this procedure, bacteria are repeatedly exposed to sub-lethal (sub-MIC) concentrations of an antimicrobial agent over numerous generations, with the Minimum Inhibitory Concentration (MIC) being tested at each passage. This method simulates long-term exposure and provides insight into how readily a pathogen can develop stable, genetically encoded resistance.
Multiple studies investigating dermaseptins and their synthetic derivatives have demonstrated a remarkably low tendency for resistance induction. For example, in a study involving a novel dermaseptin peptide, t-DPH1, and its analogues, serial passage experiments were conducted with E. coli. mdpi.com The results showed that after consecutive passages, the MIC values for the dermaseptin peptides did not change significantly, indicating a lack of resistance development. mdpi.com
Similarly, research on derivatives of Dermaseptin S4 found that serial passage of both Pseudomonas aeruginosa and Staphylococcus aureus in subinhibitory concentrations of the peptides did not lead to the emergence of resistance. researchgate.netresearchgate.net This stability was observed for both the L- and D-isomers of the dermaseptin derivatives, further highlighting their resilience against resistance development. researchgate.netresearchgate.net The findings from these and other studies support the hypothesis that bacteria are less likely to develop resistance to AMPs like dermaseptins, a phenomenon attributed to their rapid, membrane-disrupting mechanism of action. nih.gov
Table 1: Resistance Induction in E. coli After Serial Passages with Dermaseptin t-DPH1 Analogues This table is interactive. You can sort and filter the data.
| Peptide | Initial MIC (µM) | MIC after 15 Passages (µM) | Fold Change |
|---|---|---|---|
| t-DPH1 | 8 | 8 | 1 |
| t-DPH1-K4 | 4 | 4 | 1 |
| t-DPH1-5K | 4 | 4 | 1 |
| t-DPH1-6K | 8 | 8 | 1 |
Data sourced from a study on a novel dermaseptin peptide and its analogues, where E. coli was exposed to the peptides for 15 consecutive passages. The MIC value remained unchanged, indicating no resistance development. mdpi.com
Comparative Analysis with Conventional Antibiotics Regarding Resistance
When directly compared with conventional antibiotics in serial passage experiments, the difference in resistance development is stark. While bacteria frequently and rapidly develop high levels of resistance to traditional antibiotics, their susceptibility to dermaseptins often remains unchanged. nih.gov
In one key study, derivatives of Dermaseptin S4 were tested alongside several conventional antibiotics against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria over 10 consecutive generations. The MIC of the dermaseptin derivative remained stable throughout the experiment for both bacterial species. nih.gov In sharp contrast, the MICs for the conventional antibiotics increased dramatically. For E. coli, the MIC of ciprofloxacin (B1669076) increased 8-fold, and for rifampin, it increased by more than 1,000-fold. nih.gov A similar outcome was observed with S. aureus, where the MIC of ciprofloxacin increased 33-fold and that of rifampin by over 100-fold. nih.gov
These results provide compelling evidence that bacteria are significantly less prone to developing resistance to dermaseptin-based peptides than to conventional antibiotics that typically act on a single molecular target. nih.govnih.gov The multi-faceted and rapid membrane-disrupting action of dermaseptins presents a much more complex challenge for bacteria to overcome through simple mutations, making these peptides promising candidates for development as new therapeutics to combat multidrug-resistant infections. nih.govnih.govnih.gov
Table 2: Comparative Resistance Induction in S. aureus After 10 Serial Passages This table is interactive. You can sort and filter the data.
| Antimicrobial Agent | Initial MIC (µg/mL) | MIC after 10 Passages (µg/mL) | Fold Increase in MIC |
|---|---|---|---|
| Dermaseptin S4 Derivative | 2.5 | 2.5 | 1 |
| Ciprofloxacin | 0.3 | 10 | >33 |
| Gentamicin | 0.6 | 2.5 | 4 |
| Penicillin | 0.08 | 0.6 | 8 |
| Rifampin | 0.002 | >0.2 | >100 |
Data from a study comparing the development of resistance in S. aureus between a Dermaseptin S4 derivative and conventional antibiotics. nih.gov
Structure Activity Relationship Sar and Peptide Engineering for Optimized Dermaseptin Analogues
Influence of Amino Acid Sequence Modifications
Alterations to the amino acid sequence, both at the termini and within the core of the peptide, have profound effects on the biological functions of dermaseptin-H2 and its analogues.
The N-terminal and C-terminal regions of dermaseptins play distinct and crucial roles in their antimicrobial activity. Studies on dermaseptin (B158304) B2, a closely related peptide, have shown that the N-terminal 1-11 segment is essential for its antibacterial properties. acs.org Truncation of this region leads to a complete loss of activity. kambonomad.com This N-terminal domain is believed to be responsible for the initial interaction and selectivity with bacterial cell membranes. researchgate.net The C-terminal region, while not as critical as the N-terminus, is important for the full lytic activity of the peptide. acs.org Deletion of the C-terminal helix, as seen in analogues like Drs-B2-[1–23], results in a significant reduction in antibacterial potency. kambonomad.com
The precursor of this compound contains a highly conserved N-terminal preprosequence, which includes a signal peptide and an acidic intervening sequence, while the C-terminal sequence that forms the mature peptide is variable. kambonomad.com C-terminal amidation is a common feature of dermaseptins and is known to increase the net positive charge, which can enhance binding to negatively charged bacterial membranes and protect the peptide from degradation. nih.govmdpi.com This modification is often crucial for the lytic activity of these peptides against pathogenic bacteria. oup.com
Research on dermaseptin S4 derivatives has further highlighted the importance of these terminal regions. While truncated N-terminal derivatives can retain some antimicrobial activity, they often show a marked decrease in cytotoxicity, suggesting that the C-terminal tail contributes significantly to the peptide's effects on mammalian cells. nih.gov The conformational flexibility of the N-terminal segment, including a hinge region, may facilitate the penetration of key residues into the bacterial membrane. kambonomad.com
Specific amino acid residues, particularly tryptophan and lysine (B10760008), are hallmarks of the dermaseptin family and are fundamental to their biological activity.
Tryptophan (Trp): A conserved tryptophan residue is typically found at position 3 of the dermaseptin sequence. mdpi.comnih.govmdpi.com This residue is significant for the peptide's antibacterial function. nih.gov The indole (B1671886) side chain of tryptophan is thought to help anchor the peptide into the lipid bilayer of the target cell membrane and promote the adoption of an α-helical structure, which is critical for its disruptive action. nih.govmdpi.com Studies on dermaseptin B2 have shown that the Trp3 residue buries itself within the micelle, close to the surface, suggesting its role in membrane insertion. acs.orgkambonomad.com
Lysine (Lys): Dermaseptins are rich in lysine residues, which are irregularly spaced throughout the sequence. mdpi.com These lysine residues provide the peptide with a net positive charge, a key characteristic of cationic antimicrobial peptides. oup.com This positive charge facilitates the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and lipopolysaccharides. mdpi.comoup.com Increasing the number of lysine residues, and thus the net positive charge, can enhance the binding of the peptide to the bacterial membrane and improve its antimicrobial potency. mdpi.com For instance, substituting other amino acids with lysine has been a successful strategy to increase the hydrophilic properties and biological activity of dermaseptin S4 and B2 derivatives. mdpi.com The distribution of lysine residues on the hydrophilic face of the amphipathic helix is a conserved structural motif. nih.govmdpi.com
Effect of Peptide Net Charge and Hydrophobicity on Biological Activity
Net Charge: The positive charge of dermaseptins, primarily conferred by lysine residues, is fundamental for their interaction with negatively charged bacterial membranes. oup.com An increase in the net positive charge generally leads to enhanced antimicrobial activity by strengthening the electrostatic attraction to the bacterial cell surface. mdpi.com C-terminal amidation is one strategy to increase the net positive charge. nih.govmdpi.com However, simply increasing the charge does not always guarantee improved performance, as an optimal charge distribution is necessary. mdpi.com
Hydrophobicity: Hydrophobicity, largely determined by the presence of nonpolar amino acid residues like alanine, leucine, and valine, drives the insertion of the peptide into the hydrophobic core of the lipid bilayer, leading to membrane disruption. oup.com The hydrophobic residues are typically located on the nonpolar face of the amphipathic helix. oup.compeerj.com The hydrophobic moment, which measures the amphipathicity of the helix, is also a key factor. nih.gov An optimal level of hydrophobicity is required for potent antimicrobial activity. While higher hydrophobicity can correlate with stronger hemolytic activity (toxicity to red blood cells), there is an optimal window for antimicrobial efficacy. researchgate.net Beyond this window, increased hydrophobicity can lead to peptide self-association, which may hinder its ability to reach and disrupt the bacterial membrane. researchgate.net
The interplay between charge and hydrophobicity dictates the peptide's ability to first bind to and then permeate the bacterial membrane, ultimately leading to cell death. peerj.com
Rational Design Strategies for Enhanced Dermaseptin Activity
Rational design involves the deliberate modification of a peptide's structure to improve its therapeutic properties. This approach has been successfully applied to dermaseptins to create analogues with enhanced activity and reduced toxicity. frontiersin.org
Truncation, or shortening the peptide chain, is a common strategy in peptide engineering. Studies have shown that the N-terminal domain of dermaseptins is a prerequisite for antimicrobial activity. nih.gov Truncated N-terminal derivatives of dermaseptin S4, such as 16-mer, 13-mer, and 10-mer analogues, have been shown to retain antimicrobial activity, albeit sometimes at a reduced level compared to the full-length peptide. nih.govacs.org A significant advantage of truncation is that it often leads to a marked decrease in cytotoxicity, improving the peptide's therapeutic index. nih.gov For example, a 19-mer truncated derivative of Dermaseptin-PC, derived from the N-terminus, exhibited similar antimicrobial potency to the parent peptide but with significantly lower hemolytic activity. nih.gov This suggests that removing parts of the C-terminal domain can reduce unwanted side effects while preserving the essential antimicrobial function of the N-terminus.
| Peptide/Analogue | Modification | Effect on Activity | Reference |
| Drs-B2-[10–33] | N-terminal truncation | Completely devoid of activity | kambonomad.com |
| Drs-B2-[1–23] | C-terminal truncation | Drastically decreased antibacterial potency | kambonomad.com |
| Dermaseptin S4 16-mer derivative | N-terminal truncation | Retained antimicrobial activity, reduced cytotoxicity | nih.gov |
| Dermaseptin S4 13-mer derivative | N-terminal truncation | Retained antimicrobial activity, reduced cytotoxicity | nih.govacs.org |
| DMPC-19 | 19-mer N-terminal derivative of Dermaseptin-PC | Similar antimicrobial potency, significantly decreased hemolytic effect | nih.gov |
Cyclization is another peptide engineering strategy that involves creating a ring structure by linking the N- and C-termini or through a side-chain to side-chain linkage. This conformational constraint can lead to increased stability and, in some cases, enhanced biological activity. For some antimicrobial peptides, cyclization has been shown to confer a substantial increase in antimicrobial potency compared to their linear counterparts. actascientific.com The proposed mechanism for the enhanced activity of some cyclic peptides is their ability to form channels in the cell membrane, allowing for entry into the cytoplasm and disruption of internal cellular processes. actascientific.com While the provided search results mention the general principle of creating cyclic analogues of antimicrobial peptides, specific examples and detailed research findings on cyclic analogues of this compound were not prominently featured. However, the study of cyclic analogues based on fragments of Dermaseptin S4 indicated that, in that particular investigation, cyclization did not improve the biocide properties compared to their linear counterparts. actascientific.com
Fusion Peptides (e.g., TAT-fused Dermaseptins)
A significant strategy to improve the efficacy of antimicrobial peptides is to fuse them with cell-penetrating peptides (CPPs). nih.gov CPPs are short peptides, typically under 30 amino acids, that can translocate across cellular membranes and facilitate the intracellular delivery of various molecular cargoes. nih.govmdpi.com One of the most well-known CPPs is the TAT peptide, derived from the trans-activator of transcription protein of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govmdpi.com The fusion of TAT to a dermaseptin is intended to enhance its ability to penetrate target cells, potentially increasing its antimicrobial or anticancer activity. nih.gov
In one study, researchers designed a TAT-fused dermaseptin analogue to improve its biological activity. nih.gov They first designed a truncated 13-mer mimetic peptide of a dermaseptin, named DP-1, which showed low antimicrobial activity on its own. nih.gov Subsequently, they synthesized a fusion peptide, DP-2, by adding the TAT peptide sequence (GRKKRRQRRR) to the N-terminus of DP-1, with a Glycine (B1666218) (Gly) residue acting as a linker. nih.gov
The results were significant. While the truncated peptide DP-1 was largely inactive, the TAT-fused analogue, DP-2, exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant strains, with Minimum Inhibitory Concentrations (MICs) in the range of 4–8 µM. nih.gov Furthermore, DP-2 displayed enhanced cytotoxicity against tumor cells while showing no significant hemolytic activity against human red blood cells. nih.gov These findings demonstrate that fusing a dermaseptin-based peptide with the TAT peptide can substantially improve its bioactivity and cell-penetrating capabilities, suggesting a promising approach for engineering more potent versions of peptides like this compound. nih.gov
Table 1: Designed Dermaseptin Analogues and Fusion Peptides
| Peptide Name | Sequence/Description | Purpose of Design | Key Finding | Reference |
|---|---|---|---|---|
| DP-1 | A 13-mer truncated dermaseptin mimetic peptide. | To create a base model for a dermaseptin analogue. | Showed low antimicrobial and no hemolytic or cytotoxic activity. | nih.gov |
| TAT | GRKKRRQRRR | A cell-penetrating peptide used to improve cell uptake. | Known to facilitate translocation across cell membranes. | nih.gov |
| DP-2 | TAT peptide fused to the N-terminus of DP-1 via a Glycine linker. | To enhance the bioactivity of the dermaseptin analogue by improving cell penetration. | Possessed strong antimicrobial activity and enhanced cytotoxicity to tumor cells with low hemolytic activity. | nih.gov |
Immobilization on Nanoparticles for Enhanced Activity
Another innovative approach to boost the effectiveness of dermaseptins is to immobilize them onto nanoparticles. This strategy can lead to higher local concentrations of the peptide at the target site and improve stability. nih.govmdpi.com Alginate, a natural polymer, is considered a suitable material for creating nanoparticles to carry and deliver drugs. mdpi.com
Research on Dermaseptin B2 (DRS-B2), a well-studied member of the dermaseptin family, has shown that its adsorption onto alginate nanoparticles (Alg NPs) results in a formulation with significantly enhanced antibacterial activity. nih.govmdpi.com The creation of this formulation (Alg NPs + DRS-B2) is believed to be driven by electrostatic interactions between the negatively charged alginate and the positively charged dermaseptin peptide. mdpi.com
The resulting Alg NPs + DRS-B2 formulation demonstrated a remarkable increase in potency against Escherichia coli. mdpi.com For instance, the MIC value of DRS-B2 alone against a colistin-resistant E. coli strain was 7.5 µg/mL. mdpi.com However, when immobilized on alginate nanoparticles, the MIC dropped threefold to 2.5 µg/mL. mdpi.com A similar enhancement was observed against a colistin-sensitive E. coli strain, where the MIC decreased from 3.75 µg/mL to 1.25 µg/mL. mdpi.com The study also found that adding small molecules like lactic acid or menthol (B31143) could further augment this antibacterial effect. nih.gov
These findings confirm that using alginate nanoparticles as a carrier can potentiate the antimicrobial effects of dermaseptins. mdpi.com This method serves as a promising platform for enhancing the therapeutic efficacy of other members of the dermaseptin family, including this compound, by improving their delivery and interaction with microbial targets. nih.govmdpi.com
Table 2: Enhanced Activity of Dermaseptin B2 (DRS-B2) via Nanoparticle Immobilization
| Formulation | Target Strain | MIC (µg/mL) | Fold Improvement | Reference |
|---|---|---|---|---|
| DRS-B2 alone | E. coli 184 (colistin-resistant) | 7.5 | - | mdpi.com |
| Alg NPs + DRS-B2 | E. coli 184 (colistin-resistant) | 2.5 | 3x | mdpi.com |
| DRS-B2 alone | E. coli ATCC 8739 (colistin-sensitive) | 3.75 | - | mdpi.com |
| Alg NPs + DRS-B2 | E. coli ATCC 8739 (colistin-sensitive) | 1.25 | 3x | mdpi.com |
Computational Design and Predictive Modeling for Optimized Analogues
Computational methods and predictive modeling are indispensable tools for the rational design of novel peptide analogues with optimized properties. mdpi.commdpi.com These in silico approaches, including Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations, allow researchers to predict the potential of new peptide sequences before their costly and time-consuming chemical synthesis. mdpi.comacs.org
The design of new dermaseptin analogues often focuses on modulating key physicochemical properties known to influence antimicrobial activity, such as cationicity (net positive charge), hydrophobicity, and amphipathicity. mdpi.commdpi.com The goal is to enhance the peptide's ability to selectively interact with and disrupt microbial membranes while minimizing toxicity to host cells. mdpi.com
For example, studies on various dermaseptins have shown that increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine, can improve antimicrobial potency. mdpi.comresearchgate.net This is because the initial attraction between the cationic peptide and the negatively charged bacterial membrane is primarily electrostatic. mdpi.commdpi.com However, there is often a threshold; an excessive increase in charge can sometimes lead to a decrease in activity or an increase in unwanted hemolytic activity. researchgate.net
One study on Dermaseptin-AC involved designing two analogues: one with increased charge (DRP-AC4a) and another with increased hydrophobicity (DRP-AC4b). researchgate.net Both engineered peptides showed an increased spectrum of antibacterial activity and reduced hemolytic activity compared to the original peptide. researchgate.net Similarly, research on t-DPH1, a peptide from the same frog species as this compound (Pithecopus hypochondrialis), explored the design of a series of cationicity-enhanced analogues. researchgate.netmdpi.com The results indicated that improving the net charge enhanced bioactivities up to a certain limit, beyond which the activity either decreased or plateaued. researchgate.net
Computational tools are also used to analyze and predict the secondary structure of peptides, such as their propensity to form an α-helix. acs.orgmdpi.com For many dermaseptins, adopting an amphipathic α-helical conformation upon contact with a membrane is crucial for their lytic activity. acs.orgmdpi.commdpi.com Predictive modeling helps in designing sequences that are more likely to form these stable helical structures, thereby enhancing their function. mdpi.com These computational strategies provide a powerful framework for the targeted optimization of this compound to develop new analogues with superior therapeutic profiles.
Advanced Research Methodologies and Computational Approaches
Molecular Cloning and cDNA Library Screening
The foundational understanding of Dermaseptin-H2 begins at the genetic level. Researchers have employed "shotgun" molecular cloning techniques to isolate and sequence the complementary DNA (cDNA) that encodes for the this compound biosynthetic precursor. mdpi.com This process involves creating a cDNA library from the mRNA extracted from the skin secretions of specific frog species, such as those from the Phyllomedusa genus. nih.govpeerj.com
This library serves as a collection of all the transcribed genes within the tissue. ksu.edu.sa By screening this library, often using probes designed from conserved regions of other known dermaseptin (B158304) sequences, the specific cDNA for this compound can be identified. researchgate.net The sequenced cDNA reveals the full amino acid sequence of the precursor peptide, which includes a signal peptide, an acidic spacer, and the mature peptide region. mdpi.com This molecular cloning approach is crucial for confirming the primary structure of the mature this compound peptide. mdpi.comnih.gov
Peptide Synthesis Techniques (e.g., Solid-Phase Synthesis)
Once the amino acid sequence of this compound is determined through molecular cloning, researchers utilize chemical synthesis to produce the peptide in quantities sufficient for functional and structural studies. The most common method employed is Solid-Phase Peptide Synthesis (SPPS). mdpi.comnih.govactascientific.comresearchgate.net
SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. actascientific.com This method is highly efficient and allows for the production of a pure peptide product. mdpi.com Following synthesis, the crude peptide is cleaved from the resin and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.comnih.gov The purity and correct mass of the synthetic this compound are then confirmed using techniques like MALDI-TOF mass spectrometry. mdpi.comnih.gov This ensures that the synthetic peptide used in subsequent assays is identical to the natural one. nih.gov
Spectroscopic Characterization (e.g., Circular Dichroism, FTIR, NMR, Fluorescence)
A variety of spectroscopic techniques are employed to determine the secondary structure of this compound and how it changes in different environments, which is crucial for understanding its mechanism of action.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to study the secondary structure of peptides in solution and upon interaction with membrane-mimicking environments. nih.govacs.orgmdpi.comnih.gov Dermaseptin peptides, including H2, are typically unstructured in aqueous solutions but adopt a predominantly α-helical conformation in the presence of hydrophobic environments like trifluoroethanol (TFE) or membrane mimetics such as sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govacs.org CD spectra can quantify the percentage of α-helical content. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides detailed information about the peptide's secondary structure and its orientation within a lipid membrane. acs.orgresearchgate.net It can distinguish between different types of secondary structures like α-helices and β-sheets.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique that can provide a high-resolution, three-dimensional structure of peptides in membrane-like environments. acs.orgmdpi.com For other dermaseptins, NMR studies have shown that they adopt a well-defined amphipathic α-helical structure when bound to micelles. acs.org
Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan residues, often conserved in dermaseptins, can be used to probe the peptide's interaction with and penetration into lipid membranes. acs.orgresearchgate.net Changes in the fluorescence emission spectrum can indicate the transfer of the tryptophan residue from an aqueous to a hydrophobic environment. acs.org
Microscopic Techniques for Cellular Morphology Analysis (e.g., Atomic Force Microscopy, Scanning Electron Microscopy)
To visualize the effects of this compound on the morphology of target cells, high-resolution microscopic techniques are utilized.
Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging the surface of cells at the nanoscale in their near-native state. mdpi.comnih.govmedsci.org It can be used to observe changes in cell membrane topography, such as the formation of pores or other disruptions, caused by the peptide. medsci.org AFM provides three-dimensional images and can be operated in physiological conditions, allowing for the study of living cells. mdpi.commedsci.org
These techniques provide direct visual evidence of the membrane-disrupting mechanisms of action of antimicrobial peptides like this compound.
Surface Plasmon Resonance for Membrane Binding Analysis
Surface Plasmon Resonance (SPR) is a real-time, label-free technique used to quantify the binding affinity and kinetics of peptides to lipid membranes. nih.govacs.orgpsu.edunih.gov In a typical SPR experiment, a lipid bilayer that mimics a cell membrane is immobilized on a sensor chip. nih.gov When this compound is flowed over the chip, its binding to the membrane causes a change in the refractive index at the surface, which is detected as a response signal. psu.edu
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are computational methods that provide an atomic-level view of the dynamic interactions between this compound and a lipid bilayer. mdpi.comuni-hamburg.depsu.edunih.gov These simulations can model the process of peptide binding, insertion, and pore formation in the membrane. psu.edu
MD simulations have been used to study other antimicrobial peptides, revealing how they orient themselves on the membrane surface and how specific residues, particularly aromatic ones, drive the interaction and penetration. psu.edunih.gov These simulations can also show the effect of the peptide on the membrane, such as increased disorder in the lipid chains and thinning of the bilayer. psu.edu The insights gained from MD simulations complement experimental data and help to build a detailed mechanistic understanding of the peptide's action. mdpi.com
In Silico Protein-Peptide Docking for Target Interaction Prediction (e.g., viral proteins)
In silico protein-peptide docking is a computational technique used to predict how a peptide like this compound might bind to a specific protein target, such as a viral protein. researchgate.netui.ac.idresearchgate.netnih.govvietnamjournal.ru This method uses algorithms to model the three-dimensional structures of both the peptide and the target protein and then predicts the most likely binding poses and calculates a binding affinity score. researchgate.netnih.gov
For example, studies have used this approach to investigate the potential of dermaseptin peptides to interact with the spike protein of SARS-CoV-2. researchgate.netui.ac.idresearchgate.net The results of these docking simulations can identify key interacting amino acid residues and estimate the stability of the peptide-protein complex, often in terms of binding free energy. researchgate.netui.ac.id These predictions can then guide further experimental studies to validate the potential antiviral activity of this compound. researchgate.net
Broader Biological Roles and Immunomodulatory Aspects of Dermaseptins
Dermaseptins as Components of Innate Immunity
Dermaseptins are fundamental to the innate immunity of amphibians, acting as a potent chemical shield against microbial invasion. embrapa.breurekaselect.com Secreted onto the skin, these gene-encoded peptides offer rapid protection against bacteria, fungi, and protozoa. nih.govembrapa.br The role of AMPs like dermaseptins as essential elements of innate immunity is a conserved feature among vertebrates. nih.govnih.gov
In addition to their function in amphibians, dermaseptins are considered host-defense peptides with the potential to modulate the immune systems of other organisms, including mammals. nih.govnih.gov Their ability to activate cells of the innate immune system, such as leukocytes, underscores their potential as immunomodulatory agents. nih.gov For instance, certain dermaseptins can stimulate the microbicidal activities of neutrophils and attract human leukocytes, highlighting their role in orchestrating an immune response. nih.govnih.gov The broad-spectrum activity and immunomodulatory capabilities of the dermaseptin (B158304) family position them as significant players in innate host defense mechanisms. nih.govuniprot.org
Modulation of Macrophage Function
Dermaseptins can significantly influence the function of macrophages, which are critical cells in both innate and adaptive immunity. nih.govfrontiersin.org These peptides can modulate various macrophage activities, from phagocytosis to the production of inflammatory signals.
Different members of the dermaseptin family have shown varied effects on macrophage behavior. For example, Dermaseptin-01 has been found to increase the phagocytic capacity of peritoneal macrophages in mice. eurekaselect.com In contrast, Dermaseptin S4 has been observed to suppress the activation of macrophages when stimulated by lipopolysaccharides (LPS), thereby reducing the production of inflammatory cytokines. nih.gov This suggests that different dermaseptins can either enhance or dampen inflammatory responses mediated by macrophages. Furthermore, some dermaseptin derivatives have been shown to selectively modulate macrophage responses to LPS. asm.orgasm.org Another peptide, DMS-DA6, was found to modify systemic leukocyte populations, including monocytes/macrophages, in a mouse model of infection. biorxiv.org
The table below summarizes the observed effects of various dermaseptin peptides on macrophage functions based on available research findings.
| Dermaseptin Peptide | Effect on Macrophage Function | Reference |
| Dermaseptin-01 | Increased phagocytic capacity of BALB/c peritoneal macrophages. | eurekaselect.com |
| Dermaseptin S4 | Suppressed LPS-induced activation and inflammatory cytokine production. | nih.gov |
| DMS-DA6 | Modified systemic monocyte/macrophage populations in a mouse model. | biorxiv.org |
Effects on Reactive Oxygen and Nitrogen Species Production
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are chemically reactive molecules that play a crucial role in cellular signaling and host defense, particularly in the killing of pathogens by immune cells like neutrophils and macrophages. nih.govingentaconnect.come-dmj.org Several dermaseptins have been shown to modulate the production of these species, further highlighting their immunomodulatory capabilities.
Research on Dermaseptin S1 demonstrated that it stimulates a significant production of ROS in polymorphonuclear leukocytes (neutrophils). nih.gov This "respiratory burst" is a key microbicidal activity of these immune cells. nih.gov Similarly, studies on Dermaseptin-01 revealed its dual role in modulating these pathways in macrophages. eurekaselect.com Dermaseptin-01 was found to increase the production of hydrogen peroxide (a type of ROS) while simultaneously decreasing the production of nitrite (B80452) (a precursor to RNS like nitric oxide). eurekaselect.com This differential regulation suggests a sophisticated mechanism for controlling the immune response to pathogens. eurekaselect.comingentaconnect.com The induction of oxidative stress within pathogens is also a potential mechanism of action for some dermaseptins. rsc.org
The following table details the specific effects of certain dermaseptins on the production of reactive oxygen and nitrogen species.
| Dermaseptin Peptide | Effect on ROS/RNS Production | Cell Type | Reference |
| Dermaseptin S1 | Stimulated significant production of reactive oxygen species. | Polymorphonuclear leukocytes | nih.gov |
| Dermaseptin-01 | Increased production of hydrogen peroxide (ROS). | BALB/c peritoneal macrophages | eurekaselect.com |
| Dermaseptin-01 | Decreased production of nitrite (RNS). | BALB/c peritoneal macrophages | eurekaselect.com |
Q & A
Q. Translational Research Hurdles
- Stability : Proteolytic degradation in serum (addressed via D-amino acid substitutions or cyclization).
- Toxicity : Off-target effects on eukaryotic cells require toxicity screens in primary cell lines (e.g., hepatocytes) .
- Bioavailability : Nanoparticle encapsulation (e.g., liposomes) improves pharmacokinetics in murine infection models.
Advanced Design : Combine SPR with in vivo imaging (e.g., IVIS) to track peptide distribution and efficacy in real time.
How can researchers ensure reproducibility in studies of this compound’s structure-activity relationships (SAR)?
Q. Reproducibility Framework
- Synthesis protocols : Use solid-phase peptide synthesis (SPPS) with HPLC and MALDI-TOF validation for purity (>95%) .
- Data reporting : Include raw SPR sensorgrams, lipid bilayer compositions, and peptide:lipid (P:L) ratios.
- Collaborative benchmarking : Cross-validate findings with independent labs using shared peptide batches.
What computational tools are effective for predicting this compound’s interactions with microbial membranes?
Q. Methodological Guidance
- Molecular docking : Tools like AutoDock Vina predict binding sites on lipid headgroups.
- Coarse-grained MD simulations : Reveal peptide orientation (e.g., parallel vs. perpendicular insertion) .
- Machine learning : AMP prediction servers (e.g., CAMPR3) classify sequence motifs linked to cytotoxicity.
How should researchers address ethical considerations in preclinical testing of this compound derivatives?
Ethical Compliance
Adhere to institutional guidelines for animal studies (e.g., ARRIVE 2.0) and declare ethical approval for human cell line use, per the Helsinki Declaration . For in vivo work, include humane endpoints (e.g., weight loss thresholds) in protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
